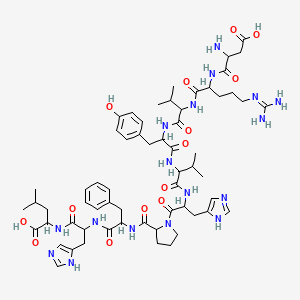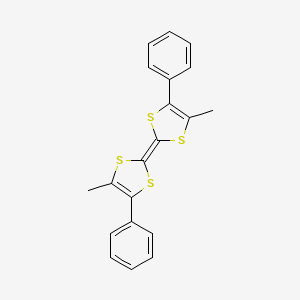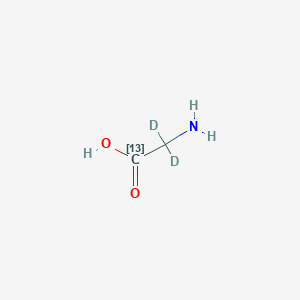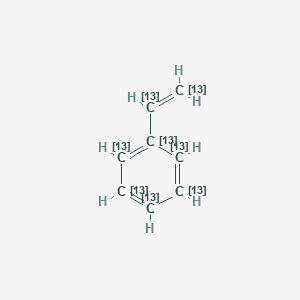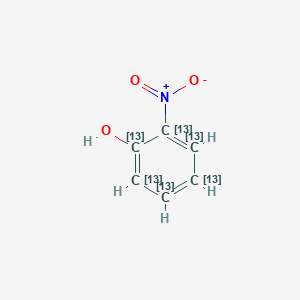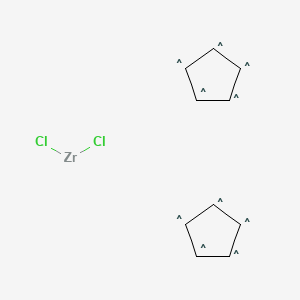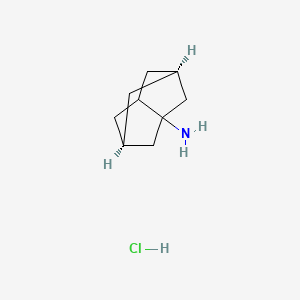
Calciumoctoat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium 2-ethylhexanoate, also known as calcium bis(2-ethylhexanoate), is a chemical compound that appears as a white powder. It consists of calcium cations (Ca²⁺) and 2-ethylhexanoate anions, forming a coordination complex. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone .
準備方法
Synthetic Routes and Reaction Conditions
Calcium 2-ethylhexanoate can be synthesized by reacting calcium hydroxide or calcium oxide with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:
Ca(OH)2+2C8H16O2→Ca(C8H15O2)2+2H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, calcium 2-ethylhexanoate is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified and dried to obtain the final compound in the desired form .
化学反応の分析
Types of Reactions
Calcium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of organic compounds, particularly in the presence of oxygen.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate anion is replaced by other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving calcium 2-ethylhexanoate include oxidizing agents such as oxygen or hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products may include new coordination complexes .
科学的研究の応用
Calcium 2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the oxidation of organic compounds.
Biology: It is used in the preparation of biological samples for analysis, particularly in electron microscopy.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizer in medical formulations.
作用機序
The mechanism of action of calcium 2-ethylhexanoate involves its ability to catalyze oxidation reactions. The calcium cation acts as a Lewis acid, facilitating the transfer of electrons and promoting the oxidation of organic compounds. This catalytic activity is particularly useful in industrial applications such as paint drying, where it accelerates the drying process by promoting the oxidation of drying oils .
類似化合物との比較
Similar Compounds
Calcium D-gluconate: Used as a calcium supplement in medicine.
Calcium D-saccharate: Used in the food industry as a calcium source.
Calcium L-lactate: Used in the food and pharmaceutical industries as a calcium supplement.
Uniqueness
Calcium 2-ethylhexanoate is unique in its ability to act as a catalyst in oxidation reactions, particularly in the drying of paints and coatings. This property sets it apart from other calcium compounds, which may not have the same catalytic activity or may be used in different applications .
特性
分子式 |
C16H30CaO4 |
|---|---|
分子量 |
326.48 g/mol |
IUPAC名 |
calcium;2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
LTPCXXMGKDQPAO-UHFFFAOYSA-L |
正規SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






